

Beyond ERK2: A Technical Guide to the Cellular Targets of ERK Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of cellular processes such as proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While numerous inhibitors have been developed to target ERK1 and ERK2, a comprehensive understanding of their broader cellular interactions is crucial for predicting efficacy, understanding potential off-target effects, and developing next-generation therapies. Since "ERK2 IN-5" is not a publicly documented inhibitor, this guide focuses on a comparative analysis of the off-target profiles of four well-characterized and clinically relevant ERK1/2 inhibitors: SCH772984, Ulixertinib (BVD-523), Ravoxertinib (GDC-0994), and LY3214996.

Data Presentation: Off-Target Profiles of ERK1/2 Inhibitors

The following tables summarize the known cellular targets of selected ERK1/2 inhibitors other than their primary targets, ERK1 and ERK2. The data is compiled from various kinase profiling studies.

Table 1: On-Target and Off-Target Activity of SCH772984



| Target | Assay Type | IC50 (nM) | % Inhibition @ 1μM |
|---------------|--------------|-----------|--------------------|
| ERK2 (MAPK1) | Biochemical | 1 | 100% |
| ERK1 (MAPK3) | Biochemical | 4 | - |
| Haspin (GSG2) | Biochemical | 398 | 51% |
| JNK1 (MAPK8) | Biochemical | 1080 | - |
| CLK2 | Kinase Panel | - | 65% |
| FLT4 (VEGFR3) | Kinase Panel | - | 60% |
| MAP4K4 (HGK) | Kinase Panel | - | 71% |
| MINK1 | Kinase Panel | - | 66% |
| PRKD1 (PKCμ) | Kinase Panel | - | 50% |
| ттк | Kinase Panel | - | 62% |

Data sourced from multiple publications and the Chemical Probes Portal.[1][2][3]

Table 2: On-Target and Off-Target Activity of Ulixertinib (BVD-523)

| Target | Assay Type | IC50 (nM) |
|---------------|---------------|-------------------|
| ERK2 (MAPK1) | Biochemical | <0.3 |
| ERK1 (MAPK3) | Biochemical | <0.3 |
| ERK8 (MAPK15) | Not Specified | Potent Inhibition |

Ulixertinib is reported to be a highly selective inhibitor of ERK1, ERK2, and ERK8 with limited off-target activity.[4][5] Detailed quantitative data for other off-targets is not readily available in the public domain.

Table 3: On-Target and Off-Target Activity of Ravoxertinib (GDC-0994)



| Target | Assay Type | IC50 (nM) |
|------------------|-------------|-----------|
| ERK2 (MAPK1) | Biochemical | 0.3 - 3.1 |
| ERK1 (MAPK3) | Biochemical | 1.1 - 6.1 |
| p90RSK (RPS6KA1) | Biochemical | 12 |

Ravoxertinib demonstrates high selectivity for ERK1/2, with known potent inhibition of the downstream substrate p90RSK.

Table 4: On-Target and Off-Target Activity of LY3214996



| Target | Assay Type | IC50 (nM) |
|--------------|-------------|-----------|
| ERK1 (MAPK3) | Biochemical | 5 |
| ERK2 (MAPK1) | Biochemical | 5 |
| TNK2 | KINOMEscan | 190 |
| GAK | KINOMEscan | 300 |
| MAP3K1 | KINOMEscan | 420 |
| STK10 | KINOMEscan | 500 |
| MAP3K3 | KINOMEscan | 510 |
| MAP4K5 | KINOMEscan | 530 |
| FLT3 | KINOMEscan | 720 |
| MAP2K4 | KINOMEscan | 810 |
| CHEK2 | KINOMEscan | 940 |
| EPHB4 | KINOMEscan | 1100 |
| FYN | KINOMEscan | 1100 |
| AAK1 | KINOMEscan | 1200 |
| SRC | KINOMEscan | 1300 |
| LCK | KINOMEscan | 1500 |
| YES1 | KINOMEscan | 1500 |
| KIT | KINOMEscan | 1600 |
| FLT4 | KINOMEscan | 1900 |
| CSK | KINOMEscan | 2000 |
| EPHA2 | KINOMEscan | 2000 |

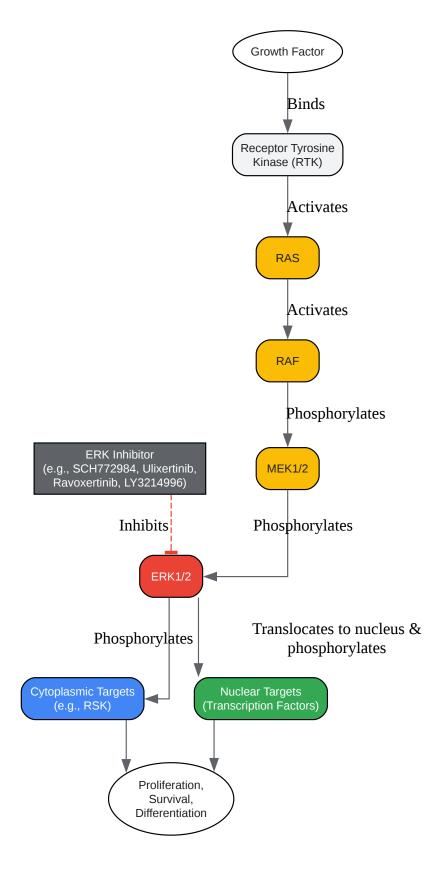
Data is from the supplementary materials of the cited publication and shows kinases with a Kd < 2000 nM in the KINOMEscan assay. LY3214996 demonstrated >40-fold selectivity against



512 kinases and >1,000-fold selectivity against 486 kinases in a DiscoverX panel.

Mandatory Visualization Signaling Pathways and Experimental Workflows

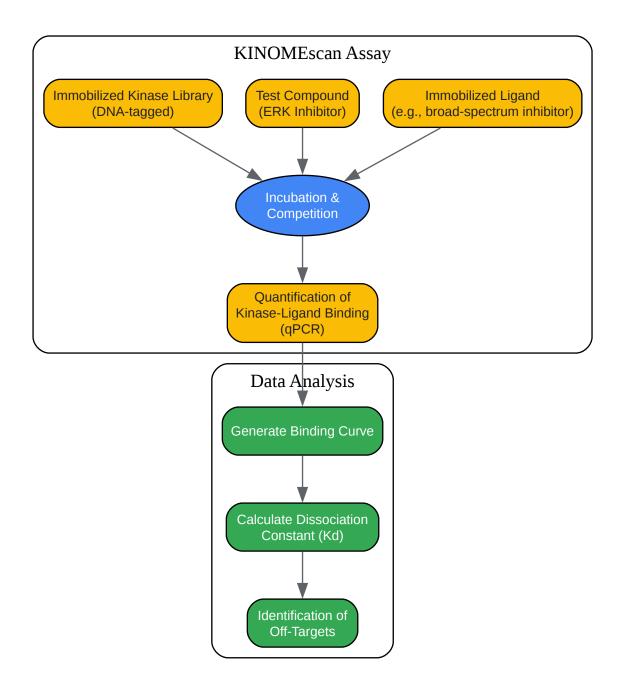




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Caption: The MAPK/ERK signaling pathway and the point of intervention by ERK1/2 inhibitors.





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Caption: A generalized experimental workflow for identifying kinase inhibitor off-targets using the KINOMEscan platform.

Experimental Protocols KINOMEscan® Assay (DiscoverX)

Foundational & Exploratory





Principle: The KINOMEscan® assay is a competitive binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases. The assay relies on the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Detailed Methodology:

- Kinase Preparation: A library of human kinases is expressed as fusions with a unique DNA tag.
- Assay Setup:
 - Streptavidin-coated magnetic beads are treated with a biotinylated, immobilized broadspectrum kinase inhibitor.
 - The DNA-tagged kinases are incubated with the ligand-coated beads and the test compound at various concentrations in a multi-well plate.
- Competition and Binding: The test compound and the immobilized ligand compete for binding to the kinase. The reaction is allowed to reach equilibrium.
- Washing: Unbound kinase and test compound are washed away, leaving the kinaseimmobilized ligand complexes bound to the magnetic beads.
- Elution and Quantification: The beads are washed, and the amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tags and measuring their concentration using qPCR.
- Data Analysis: The amount of kinase captured is measured for each compound concentration and compared to a DMSO control. The results are typically expressed as a percentage of the control. For compounds showing significant binding, a dissociation constant (Kd) is determined by fitting the concentration-response data to a standard binding isotherm.



LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)

Principle: The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of a test compound to a kinase. The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's active site. When both the antibody and the tracer are bound to the kinase, FRET occurs between the europium donor and the fluorescent acceptor on the tracer. A test compound that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.

Detailed Methodology:

- Reagent Preparation:
 - Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
 - Prepare serial dilutions of the test compound in DMSO and then further dilute into Kinase Buffer A.
 - Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in Kinase Buffer A.
 - Prepare a solution of the fluorescently labeled kinase tracer in Kinase Buffer A.
- Assay Procedure (in a 384-well plate):
 - Add the diluted test compound solution to the assay wells.
 - Add the kinase/antibody mixture to the wells.
 - Add the tracer solution to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified period (typically 60 minutes) to allow the binding to reach equilibrium.



- Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the acceptor and one for the donor).
- Data Analysis:
 - Calculate the emission ratio of the acceptor to the donor for each well.
 - Plot the emission ratio against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the FRET signal.

Conclusion

This technical guide provides a comparative overview of the cellular targets of four prominent ERK1/2 inhibitors, highlighting their selectivity profiles. The provided data, visualized pathways, and detailed experimental protocols offer a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. A thorough understanding of an inhibitor's on-and off-target activities is paramount for interpreting experimental results, predicting clinical outcomes, and designing more specific and effective therapeutic agents. The high selectivity of modern ERK inhibitors like those profiled here underscores the progress in rational drug design, though continued comprehensive profiling remains a critical component of preclinical and clinical development.

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